molecular formula C11H9BrS B8554411 3-Bromo-4-(4-methylphenyl)thiophene

3-Bromo-4-(4-methylphenyl)thiophene

Cat. No.: B8554411
M. Wt: 253.16 g/mol
InChI Key: IIURKSVGXRMKON-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylphenyl)thiophene is a useful research compound. Its molecular formula is C11H9BrS and its molecular weight is 253.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9BrS

Molecular Weight

253.16 g/mol

IUPAC Name

3-bromo-4-(4-methylphenyl)thiophene

InChI

InChI=1S/C11H9BrS/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12/h2-7H,1H3

InChI Key

IIURKSVGXRMKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Through a solution of p-tolyltrimethyltin (3.17 g, 12.4 mmol) in dry toluene (8 mL) was bubbled N2 for 5 min to degas the solution. To this was added 3,4-dibromothiophene (2.31 g, 9.56 mmol) and a catalytic amount of Pd(PPh3)4 (552 mg, 5 mol %). The reaction mixture was brought to reflux (120° C.) and left overnight. The reaction was cooled to rt and the toluene was replaced by EtOAc. The insoluable salts were removed by filtration through a plug of celite. The product was purified by flash chromatography on a silica column eluting with hexane to afford 1.09 g (45%) of the titled compound as a clear, colorless oil.
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
552 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
45%

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